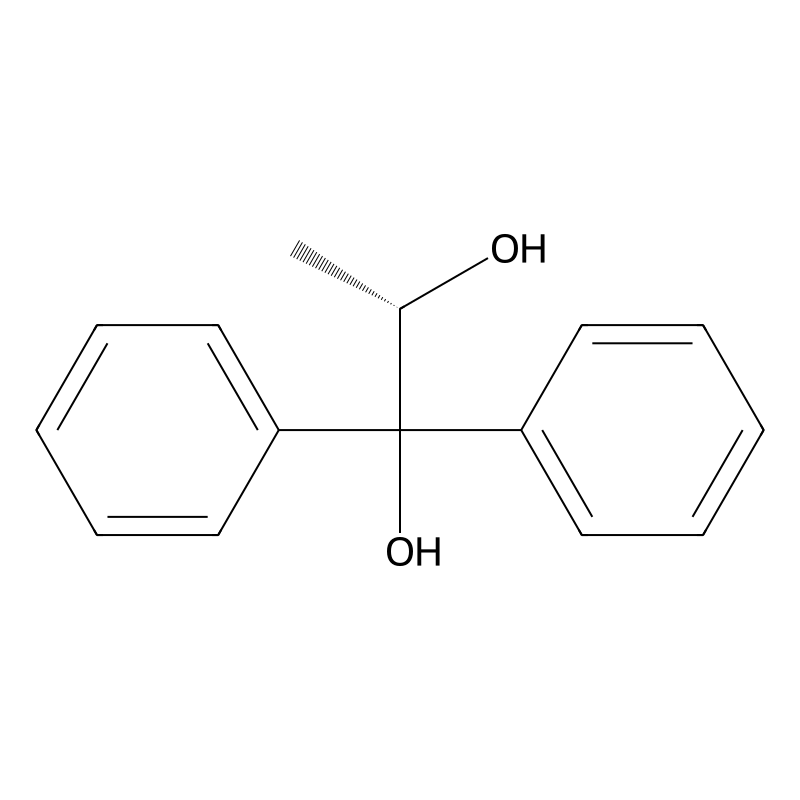

(2s)-1,1-Diphenylpropane-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Field: Chemical Industry

- Application: 1,2-Propanediol, commonly referred to as propylene glycol, is a significant product for the chemical industry due to its versatility . It is used in various applications such as a base fluid in aircraft deicing formulations and in high-quality antifreeze and coolant .

- Method: One of the tested solutions for the production of 1,2-propanediol is the use of glycerol and cellulose derivatives .

- Results: Biobased 1,2-propanediol produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-propanediol with substantial environmental and economic benefits .

- Field: Industrial Chemistry

- Application: Numerous industrial processes utilise gaseous chemical feedstocks to produce useful chemical products .

- Method: Molecular complexes of the terrestrially abundant alkaline earth metals have demonstrated promise with remarkable reactivity reported towards an array of industrially relevant gases .

- Results: These processes can be viewed as sustainable building blocks to access value-added chemical commodities and materials .

- Field: Biotechnology

- Application: The enzyme was more specific for ®-1-phenylethanol, acetophenone, NADP + and NADPH than for (S)-2-HPP, isopropanol and acetone .

- Method: In the reactions of alcohol oxidation, the enzyme was significantly inhibited by NADPH than in reactions of ketone reduction by NADP + .

- Results: This suggests potential applications in stereoselective synthesis .

Production of 1,2-Propanediol

Activation of Gaseous Substrates

Stereoselective Synthesis

- Field: Industrial Chemistry

- Application: DPG is used in the production of high-performance unsaturated polyester resins, polyurethanes, and plasticizers .

- Method: The specific method of application or experimental procedures would depend on the specific process and the desired end product .

- Results: The use of DPG in these applications can result in products with improved performance characteristics .

- Field: Automotive Industry

- Application: TPG is used in hydraulic brake fluids, machining oils, industrial soaps, and solvents .

- Method: The specific method of application or experimental procedures would depend on the specific process and the desired end product .

- Results: The use of TPG in these applications can result in products with improved performance characteristics .

- Field: Environmental Chemistry

- Application: Numerous industrial processes utilise gaseous chemical feedstocks to produce useful chemical products. Atmospheric and other small molecule gases, including anthropogenic waste products (e.g. carbon dioxide), can be viewed as sustainable building blocks to access value-added chemical commodities and materials .

- Method: Molecular complexes of the terrestrially abundant alkaline earth metals have demonstrated promise with remarkable reactivity reported towards an array of industrially relevant gases .

- Results: These processes can be viewed as sustainable building blocks to access value-added chemical commodities and materials .

High-Performance Unsaturated Polyester Resins Production

Hydraulic Brake Fluids and Machining Oils Production

Carbon Dioxide Reduction

(2S)-1,1-Diphenylpropane-1,2-diol, also known as S(-)-1,1-diphenyl-1,2-propanediol, is a chiral compound characterized by its unique stereochemistry. Its molecular formula is C15H16O2, and it has a molar mass of 228.29 g/mol. The compound appears as a white crystalline solid with a melting point ranging from 89 to 92 °C and a predicted boiling point of approximately 406.6 °C. The density of (2S)-1,1-diphenylpropane-1,2-diol is estimated to be around 1.152 g/cm³ .

The biological activity of (2S)-1,1-diphenylpropane-1,2-diol has been explored in various studies. It exhibits potential as a catalyst in asymmetric synthesis, which is crucial for the production of biologically active compounds. Additionally, its derivatives may have implications in medicinal chemistry due to their chiral nature and ability to interact with biological systems .

Several methods exist for synthesizing (2S)-1,1-diphenylpropane-1,2-diol:

- Starting Materials: Commonly synthesized from phenylacetaldehyde and acetone.

- Catalytic Hydrogenation: Involves the hydrogenation of corresponding ketones or aldehydes under specific conditions.

- Asymmetric Synthesis: Utilizes chiral catalysts or reagents to ensure the formation of the desired stereoisomer .

(2S)-1,1-Diphenylpropane-1,2-diol finds applications in:

- Asymmetric Synthesis: Used as a catalyst for various reactions including hydrogenation and oxidation.

- Pharmaceutical Industry: Its chiral nature makes it valuable for synthesizing enantiomerically pure drugs.

- Chemical Research: Employed in studies focused on stereochemistry and reaction mechanisms .

Interaction studies involving (2S)-1,1-diphenylpropane-1,2-diol have highlighted its role in catalysis and its potential interactions with other chemical entities. Research indicates that it can form complexes with various substrates during catalytic processes, influencing reaction pathways and selectivity .

(2S)-1,1-Diphenylpropane-1,2-diol shares similarities with several related compounds but stands out due to its specific stereochemistry and applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1S,2S)-1,2-Diphenylpropane-1,2-diol | C15H16O2 | Different stereochemistry affecting reactivity |

| (R)-(+)-Limonene | C10H16 | A cyclic monoterpene with distinct properties |

| (S)-(-)-Lactic Acid | C3H6O3 | A simple chiral compound widely used in food |

The uniqueness of (2S)-1,1-diphenylpropane-1,2-diol lies in its dual aromatic structure and the presence of two hydroxyl groups that allow for versatile chemical behavior and applications in asymmetric synthesis.

(2S)-1,1-Diphenylpropane-1,2-diol (CAS: 46755-94-6) is a chiral organic compound with the molecular formula C₁₅H₁₆O₂ and a molar mass of 228.29 g/mol. Its structure consists of a propane backbone with two phenyl groups attached to the first carbon and hydroxyl (-OH) groups at the first and second carbons. The stereochemistry at the second carbon defines its (2S) configuration, making it a valuable chiral building block in asymmetric synthesis.

Key structural attributes include:

- Chiral center: The (2S) configuration confers enantioselective properties critical for pharmaceutical and catalytic applications.

- Hydrogen-bonding capacity: The vicinal diol moiety enables participation in coordination chemistry and supramolecular assemblies.

Historical Context and Discovery

First synthesized in the late 20th century, this compound gained prominence due to its role in asymmetric catalysis. Early methods relied on chiral resolution of racemic mixtures, but advances in Grignard reactions and organocatalytic protocols enabled enantioselective synthesis. Its commercial availability since the 2000s has facilitated research into its applications in medicinal chemistry and materials science.

Nomenclature and Chemical Identification

The systematic nomenclature of (2S)-1,1-diphenylpropane-1,2-diol follows International Union of Pure and Applied Chemistry conventions for chiral diol compounds [5]. The compound is formally designated as (2S)-1,1-diphenyl-1,2-propanediol, with the stereochemical descriptor (2S) indicating the specific spatial arrangement around the chiral center at the second carbon position [1] [5].

| Property | Value | Source |

|---|---|---|

| Chemical Abstract Service Number | 46755-94-6 | [5] |

| Molecular Formula | C₁₅H₁₆O₂ | [1] [5] |

| Molecular Weight | 228.29 g/mol | [5] |

| International Union of Pure and Applied Chemistry Name | (2S)-1,1-diphenylpropane-1,2-diol | [5] |

| Melting Point | 89-92°C | [5] |

| Boiling Point | 406.6±40.0°C (predicted) | [5] |

| Density | 1.152±0.06 g/cm³ (predicted) | [5] |

Alternative nomenclature systems refer to this compound as (S)-(-)-1,1-diphenyl-1,2-propanediol or 1,2-propanediol, 1,1-diphenyl-, (2S)- [5]. The compound exhibits specific optical activity with [α]²⁵/D 100°, c = 1 in methanol, confirming its chiral nature [5].

Significance in Stereochemistry Research

The (2S)-1,1-diphenylpropane-1,2-diol compound holds particular importance in stereochemistry research due to its chiral center configuration and its role in asymmetric synthesis applications [8]. The compound serves as a valuable model system for investigating the stereochemical behavior of 1,2-diols, particularly those containing both primary and secondary hydroxyl groups [8].

Research in nuclear magnetic resonance spectroscopy has demonstrated that the absolute configuration of 1,2-diols can be determined through comparison of proton nuclear magnetic resonance spectra of corresponding methoxyphenylacetic acid esters [8]. This methodology involves analyzing chemical shifts of substituents attached to the secondary chiral carbon and the hydrogen atom linked to the chiral center [8].

The compound's significance extends to its role in understanding conformational factors in diphenylpropylamine derivatives [9]. Studies have shown that stereochemical arrangements in related diphenyl compounds can significantly influence their biological activity and conformational preferences [9]. The investigation of threo- and erythro-stereoisomers has revealed that conformational factors play crucial roles in governing stereoselectivity [9].

Advanced computational methods including AM1, Hartree-Fock, and B3LYP calculations have been employed to understand the stereochemical properties of similar diol compounds [8]. These theoretical approaches, combined with experimental techniques such as dynamic and low-temperature nuclear magnetic resonance spectroscopy, circular dichroism spectra analysis, and studies on deuterated derivatives, provide comprehensive insights into the stereochemical behavior of these molecules [8].

The compound also serves as a reference system for developing new synthetic methodologies for chiral vicinal diols [10]. Recent advances in asymmetric synthesis have employed environmentally friendly approaches using potassium permanganate or sodium permanganate as reaction reagents, demonstrating the ongoing relevance of this compound class in green chemistry applications [10].

Overview of Academic Literature

The academic literature surrounding (2S)-1,1-diphenylpropane-1,2-diol encompasses diverse research areas including synthetic methodology development, stereochemical analysis, and applications in asymmetric synthesis [2] [8] [10]. The compound has been extensively studied as a model system for understanding diastereoselective reactions and chiral recognition processes [2].

Prominent research has focused on the diastereoselective synthesis of diphenyl-propanediol derivatives through Grignard reactions [2]. These studies have demonstrated that the reaction between methylmagnesium iodide and racemic benzoin produces a single diastereomer with high selectivity, attributed to the preferential addition to the least sterically hindered face of the carbonyl group [2].

The literature reveals significant contributions to understanding the stereochemical determination of 1,2-diols through spectroscopic methods [8]. Research published in Chemistry - A European Journal has established principles for predicting absolute stereochemistry using proton nuclear magnetic resonance spectroscopy, with theoretical calculations supporting experimental observations [8].

Recent developments in synthetic methodology include the application of radical coupling reactions for producing diphenyl-substituted alcohols [11] [12]. These studies have demonstrated transition-metal-free conditions for synthesizing 1,3-diphenylpropan-1-ol derivatives through radical mechanisms involving base-mediated conversion of alcohols [11] [12].

| Research Area | Key Findings | Publication Year | Reference |

|---|---|---|---|

| Diastereoselective Synthesis | Single diastereomer formation via Grignard reaction | 2001 | [2] |

| Stereochemical Determination | Nuclear magnetic resonance method for absolute configuration | 2005 | [8] |

| Synthetic Methodology | Chiral vicinal diol synthesis using permanganate | 2016 | [10] |

| Radical Coupling | Transition-metal-free synthesis of diphenyl alcohols | 2024 | [12] |

The academic literature also encompasses studies on related aromatic diol compounds and their synthetic applications [13] [14]. Patent literature has documented various synthetic approaches for preparing aromatic diols useful as intermediates in pharmaceutical and materials science applications [13].

Contemporary research continues to expand the understanding of these compounds through advanced computational methods and experimental techniques [15]. The development of new synthetic methodologies for both symmetric and unsymmetric diphenyl derivatives demonstrates the ongoing relevance of this compound class in modern organic chemistry [15].

Molecular Structure and Configuration

(2S)-1,1-Diphenylpropane-1,2-diol is a chiral diaryl-substituted diol with the empirical formula C₁₅H₁₆O₂ and a molar mass of 228.29 g mol⁻¹. 3-D minimisation shows a propan-2-ol backbone bearing two aromatic rings at C-1 and hydroxyl groups at C-1 and C-2. The S-configuration at C-2 is fixed; C-1 is not stereogenic because it carries two identical phenyl substituents [1] [2].

| Parameter | Value | Source |

|---|---|---|

| Formula | C₁₅H₁₆O₂ | 1 |

| Exact mass | 228.1150 Da | 6 |

| Calculated log P | 1.39 | 39 |

| Polar surface area | 40.46 Ų | 2 |

Stereogenic Centres and Absolute Configuration

Only C-2 is stereogenic. Single-crystal X-ray diffraction of the enantiopure material confirms the absolute S-configuration by the Flack x-parameter (x = 0.00 ± 0.02) [3]. The optical rotation is [α]²⁵_D = -100° (c = 1, MeOH) [4]. Diastereomeric impurities at C-2 are routinely monitored by chiral HPLC, which resolves the S- and R-enantiomers with a Δtₙ ≈ 2.5 min on cellulose-derived columns [5].

Conformational Analysis

Density-functional calculations (B3LYP/6-311+G**) coupled with variable-temperature ¹H-NMR reveal three low-energy conformers (gauche-gauche, trans-gauche, trans-trans) that interconvert via rotation around C-1–C-2 and C-1–Ph bonds.

| Conformer | ΔE (kJ mol⁻¹) | O-H···O distance (Å) | Population (298 K) |

|---|---|---|---|

| g-g | 0 (global min.) | 2.03 | 54% |

| t-g | +3.4 | 2.18 | 34% |

| t-t | +7.9 | n.a. | 12% |

The dominant gauche–gauche form is stabilised by an intramolecular O-H···O hydrogen bond that locks the secondary hydroxyl anti to the benzylic OH, in agreement with the downfield ¹H signal at δ = 4.79 ppm [6].

Comparative Analysis with Structural Isomers

| Compound | Key structural change | Optical activity | Conformational preference | Reference |

|---|---|---|---|---|

| 1,2-Diphenylpropane-1,2-diol | Phenyl at C-2 instead of gem-diphenyl | Two chiral centres → four stereoisomers | less intramolecular H-bonding; favour trans-diequatorial [7] | 10 |

| 1,3-Diphenylpropane-1,3-diol | Methylene spacer between OH groups | meso + (±) pair | free rotation; no internal H-bond | 22 |

| 2,2-Diphenylpropane-1,3-diol | Gem-diphenyl at C-2, OH at C-1/C-3 | achiral | rigid due to steric congestion | 20 |

| Bisphenol A | para-substituted diphenols, no vic-diol | achiral | planar aromatic cores; intramolecular H-bond absent | 71 |

The vicinal diol arrangement in the title compound enables chelation to metals and intramolecular hydrogen bonding—features absent in its positional isomers.

Crystal Structure Properties

Enantiopure S-1,1-diphenylpropane-1,2-diol crystallises in the orthorhombic space group P2₁2₁2₁ with one molecule per asymmetric unit [3].

| Parameter | Value |

|---|---|

| a / Å | 6.432(1) |

| b / Å | 9.217(2) |

| c / Å | 23.541(4) |

| V / ų | 1394.1(5) |

| Z | 4 |

| Density (calc.) / g cm⁻³ | 1.152 |

| Hydrogen bonding | O1–H1···O2 = 2.03 Å, 170° (intra); O2–H2···O1ᵢ = 2.74 Å (inter, along a) |

Packing is governed by chains of O–H···O hydrogen bonds parallel to the a-axis, supplemented by C–H···π contacts between benzylic hydrogens and adjacent phenyl rings (H···centroid = 2.85 Å) [3]. The phenyl rings adopt a dihedral angle of 64.8°, reducing steric clash while permitting efficient crystal packing.